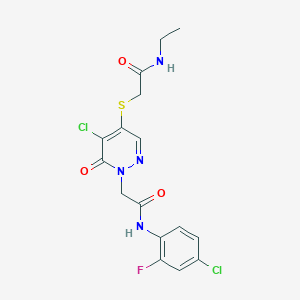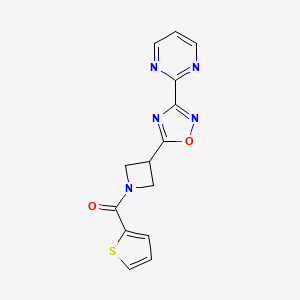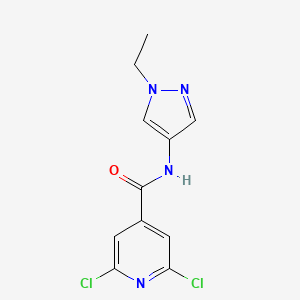![molecular formula C15H16N6O B2983864 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone CAS No. 2034346-72-8](/img/structure/B2983864.png)
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a benzimidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Pyrrolidine Ring Introduction: The triazole-containing intermediate can then be reacted with a pyrrolidine derivative under suitable conditions to introduce the pyrrolidine ring.
Benzimidazole Attachment: Finally, the benzimidazole moiety is introduced through a coupling reaction, often using a benzimidazole derivative and appropriate coupling reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole, pyrrolidine, or benzimidazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups like halides or alkyl groups.
Applications De Recherche Scientifique
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological activity being studied. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(2H-1,2,3-Triazol-2-yl)pyrrolidine: Lacks the benzimidazole moiety.
2-(1H-Benzimidazol-1-yl)ethanone: Lacks the triazole and pyrrolidine rings.
1-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)ethanone: Lacks the benzimidazole moiety.
Uniqueness: 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone is unique due to the combination of the triazole, pyrrolidine, and benzimidazole rings in a single molecule. This unique structure may confer specific biological activities and chemical properties not found in the individual components or other similar compounds.
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c22-15(10-20-11-16-13-3-1-2-4-14(13)20)19-8-5-12(9-19)21-17-6-7-18-21/h1-4,6-7,11-12H,5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNJCXIXPYFUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2983782.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2983786.png)








![5-(2,4-Dichlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2983801.png)


